N-methylcyclopropanesulfonohydrazide
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Overview
Description
N-methylcyclopropanesulfonohydrazide is a chemical compound with the molecular formula C4H10N2O2S It is a sulfonohydrazide derivative, characterized by the presence of a cyclopropane ring attached to a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylcyclopropanesulfonohydrazide typically involves the reaction of cyclopropanesulfonyl chloride with methylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+Methylhydrazine→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methylcyclopropanesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methylcyclopropanesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylcyclopropanesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonohydrazide: Lacks the methyl group, leading to different reactivity and applications.
N-methylsulfonohydrazide: Lacks the cyclopropane ring, affecting its structural properties and uses.
Uniqueness
N-methylcyclopropanesulfonohydrazide is unique due to the presence of both a cyclopropane ring and a sulfonohydrazide group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-methylcyclopropanesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKIPXUULCSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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